molecular formula C11H10O3 B078438 6-Methoxy-3-methyl-1-benzofuran-2-carbaldehyde CAS No. 10410-28-3

6-Methoxy-3-methyl-1-benzofuran-2-carbaldehyde

Cat. No. B078438
CAS RN: 10410-28-3
M. Wt: 190.19 g/mol
InChI Key: OFYPXGKPVZYIIM-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of benzofuran derivatives, including compounds similar to 6-Methoxy-3-methyl-1-benzofuran-2-carbaldehyde, often involves strategies such as the one-pot reaction or the use of specific catalysts to facilitate the formation of the benzofuran core. For example, a facile and inexpensive synthesis method for benzofuran-quinoline derivatives has been described, highlighting the versatility in synthesizing benzofuran compounds through one-pot reactions that yield novel derivatives in good yields (Gao et al., 2011).

Molecular Structure Analysis

The molecular structure of benzofuran derivatives is crucial for understanding their reactivity and physical properties. Structural analyses often involve spectroscopic methods, including NMR and X-ray crystallography, to elucidate the arrangement of atoms within the molecule and any potential functional groups that may influence its behavior in chemical reactions. For instance, the structural revision of sesbagrandiflorains A and B to benzofuran derivatives highlighted the importance of accurate molecular characterization in understanding compound properties (Noviany et al., 2020).

Chemical Reactions and Properties

Benzofuran derivatives can participate in various chemical reactions, leveraging the reactive sites on the benzofuran ring. Reactions such as nucleophilic substitution and transannulation have been explored to extend the chemical diversity and potential applications of these compounds. For example, the Rh(II)-catalyzed denitrogenative transannulation of N-sulfonyl-1,2,3-triazolyl cyclohexadienones has been employed for the synthesis of benzofurans, demonstrating the synthetic utility of benzofuran derivatives in constructing complex molecular architectures (Sontakke et al., 2019).

Scientific Research Applications

Antibacterial and Anticancer Properties

6-Methoxy-3-methyl-1-benzofuran-2-carbaldehyde and its derivatives have shown promising applications in the field of medicine, particularly for their antibacterial and anticancer properties. For instance, one of the synthesized derivatives exhibited moderate antibacterial activity against the plant pathogen Rhodococcus fascians, with a minimum inhibitory concentration (MIC) of 0.1 mg/mL. Additionally, certain derivatives demonstrated respectable cytotoxicity against A375 melanoma cancer cells, indicating potential for cancer treatment applications (Noviany et al., 2020).

Synthesis and Structural Studies

The compound has been a subject of interest in structural studies and synthesis processes. Researchers have focused on revising the structural composition of related compounds and synthesizing new derivatives. These studies often involve detailed NMR data analysis and molecular structure elucidation (Fun et al., 2009), (Yamada et al., 2009).

Development of Novel Compounds

Research has also extended to the creation of novel compounds using 6-Methoxy-3-methyl-1-benzofuran-2-carbaldehyde as a building block. These endeavors include the synthesis of heterocycles and derivatives that have potential applications in various fields, including pharmaceuticals and organic chemistry (Luo et al., 2007), (Irgashev et al., 2021).

Green Chemistry Applications

The compound's derivatives have been used in green chemistry, demonstrating an efficient and eco-friendly synthesis process. This includes the synthesis of thiadiazoles, showcasing the compound's versatility and potential for environmentally friendly applications in chemical synthesis (Abdel-Aziem et al., 2020).

Pharmaceutical Research

There is significant interest in the pharmaceutical potential of 6-Methoxy-3-methyl-1-benzofuran-2-carbaldehyde and its derivatives. Studies have focused on their activity as ligands for various receptors, indicating potential uses in drug development and pharmacological research (Yang et al., 1991).

Methodology Development in Organic Synthesis

The compound has also been instrumental in advancing methodologies in organic synthesis. Research has been conducted to develop new synthetic routes and procedures using this compound, contributing to the broader field of organic chemistry and synthesis (Baashen et al., 2017).

properties

IUPAC Name

6-methoxy-3-methyl-1-benzofuran-2-carbaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H10O3/c1-7-9-4-3-8(13-2)5-10(9)14-11(7)6-12/h3-6H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OFYPXGKPVZYIIM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(OC2=C1C=CC(=C2)OC)C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H10O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40345548
Record name 6-Methoxy-3-methyl-1-benzofuran-2-carbaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40345548
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

190.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

6-Methoxy-3-methyl-1-benzofuran-2-carbaldehyde

CAS RN

10410-28-3
Record name 6-Methoxy-3-methyl-1-benzofuran-2-carbaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40345548
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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